N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Description
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is a 1,3,4-oxadiazole derivative characterized by a phenyl group at position 5 of the heterocyclic ring and a propan-2-amine (isopropylamine) moiety attached via a methylene bridge at position 2 (Figure 1). This compound is commercially available for research purposes . The 1,3,4-oxadiazole core is known for its planar geometry, as demonstrated by crystallographic studies of the parent compound 5-phenyl-1,3,4-oxadiazol-2-amine, which shows nearly identical C–O and C–N bond lengths within the ring (1.36–1.37 Å and 1.28–1.29 Å, respectively) and a 13.4° dihedral angle between the phenyl and oxadiazole rings . These structural features contribute to its stability and suitability as a scaffold for bioactive molecules.
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCYPBXDPWNBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrative conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Substituents at Position 5
- Nitro Group Substitution : {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine (CAS 790232-40-5) introduces a nitro group on the phenyl ring, enhancing electron-withdrawing properties. This modification may influence reactivity and binding affinity in pharmacological contexts .
- Heteroaromatic Substitution : Replacing the phenyl group with pyridine (e.g., N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives) alters electronic properties and hydrogen-bonding capacity, leading to improved antimicrobial activity .
Substituents at Position 2
- Benzamide Derivatives : N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives feature a benzamide group instead of isopropylamine. These compounds exhibit diverse biological activities, including antifungal properties, as seen in LMM5 and LMM11 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) .
- Pyridin-2-amine Derivatives: N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) demonstrates selective anticancer activity against non-small cell lung cancer (HOP-92) at 10 µM, highlighting the impact of aromatic amine substituents on bioactivity .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity : Pyridine-substituted analogs (e.g., N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine) exhibit additional hydrogen-bonding sites, which may improve target binding .
Biological Activity
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine, also known as a derivative of oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and various mechanisms of action supported by recent research findings.
The molecular formula of this compound is with a molecular weight of 217.27 g/mol. This compound features an oxadiazole ring which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate precursors containing the oxadiazole moiety and propan-2-amines. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which have shown promise in enhancing reaction efficiency .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. For instance, derivatives synthesized from oxadiazoles have demonstrated antibacterial effects against various strains of bacteria. In vitro studies have shown that these compounds can inhibit bacterial growth effectively at micromolar concentrations .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have reported that certain derivatives exhibit moderate cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory activity against α-glucosidase and other enzymes involved in metabolic pathways. This suggests a potential role in managing conditions like diabetes through modulation of carbohydrate metabolism .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC value comparable to standard antibiotics .
- Cytotoxicity Assessment : In a comparative study of various oxadiazole derivatives, N-[(5-phenyloxadiazol)] was found to induce significant cytotoxic effects in cancer cell lines at concentrations above 10 µM, suggesting a dose-dependent relationship in its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
